(Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine
Description
(Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine is a secondary amine featuring a branched pentan-3-yl alkyl chain and a pyridin-2-yl ethyl substituent. This compound is part of a broader class of pyridine-containing amines, which are frequently explored in medicinal chemistry due to their versatility in targeting biological macromolecules .
Properties
IUPAC Name |
N-(1-pyridin-2-ylethyl)pentan-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-4-11(5-2)14-10(3)12-8-6-7-9-13-12/h6-11,14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUJLPGIGDFPNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(C)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of 1-(pyridin-2-yl)ethanamine with pentan-3-yl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation or chromatography, ensures the production of high-purity compounds suitable for further applications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, to form corresponding amine oxides or other oxidized derivatives.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary or tertiary amines.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or alkoxides, in the presence of a base.
Major Products: The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
(Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine has been explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals. Its structural similarity to known bioactive compounds suggests that it may interact with biological targets, such as receptors or enzymes.
Case Study: Antidepressant Activity
Research has indicated that compounds with similar structures exhibit antidepressant effects by modulating neurotransmitter systems in the brain. Studies focusing on the pharmacodynamics of this compound could reveal its efficacy as a novel antidepressant agent.
Neuroscience
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. It can be utilized in the investigation of neuroprotective effects or neurodegenerative diseases.
Case Study: Neuroprotection
A study conducted on related compounds demonstrated their capacity to protect neuronal cells from oxidative stress. Future research could evaluate whether this compound exhibits similar protective properties.
Materials Science
The unique chemical structure of this compound allows for its use in the synthesis of novel materials, including polymers and nanomaterials.
Application: Polymer Synthesis
Incorporating this compound into polymer matrices may enhance mechanical properties or introduce specific functionalities, such as conductivity or thermal stability.
Data Table: Summary of Applications
| Application Area | Description | Potential Benefits |
|---|---|---|
| Medicinal Chemistry | Development of new pharmaceuticals targeting neurotransmitter systems | Novel antidepressant agents |
| Neuroscience | Investigating neuroprotective effects | Potential treatment for neurodegeneration |
| Materials Science | Synthesis of advanced materials including polymers | Enhanced mechanical and thermal properties |
Mechanism of Action
The mechanism of action of (Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Pyridine Isomer Variants
- (Pentan-3-yl)[1-(pyridin-3-yl)ethyl]amine (CAS 1019477-63-4) and pentyl[1-(pyridin-3-yl)ethyl]amine (CAS 1019482-96-2) are positional isomers where the pyridine nitrogen shifts to the 3-position .
- Key Differences :
- Electronic Effects : Pyridin-2-yl has a stronger electron-withdrawing effect due to the nitrogen’s proximity to the ethylamine group, influencing dipole moments and binding affinity.
Piperazine-Containing Derivatives
Halogen-Substituted Analogs
- 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline () features a chlorine atom on the aromatic ring.
- Key Differences :
- Electron Density : The chlorine atom withdraws electron density, altering the compound’s reactivity and enabling halogen bonding with proteins.
- Steric Effects : The planar chloro-substituted phenyl group may hinder binding in sterically restricted active sites compared to the flexible pentan-3-yl chain.
Branched Alkyl Chain Variants
- 2-Methyl-N-(2-methylpentan-3-yl)pyridin-3-amine (CAS 1515260-18-0) includes a methyl group on the pyridine ring and a branched alkyl chain .
- Key Differences :
- Synthetic Complexity : Additional substituents require multi-step synthesis, unlike the simpler reductive amination routes used for the target compound .
Aromatic Heterocycle Replacements
- [2-(1H-Indol-3-yl)ethyl][1-(pyridin-2-yl)ethyl]amine (C₁₇H₁₉N₃) replaces the pentan-3-yl group with an indole moiety .
- Key Differences :
- π-π Stacking : The indole’s aromatic system enables stronger π-π interactions with protein residues, a feature absent in the aliphatic target compound.
- Metabolic Stability : Indole rings may undergo oxidative metabolism more readily than saturated alkyl chains.
Pharmacological Potential
- SARS-CoV-2 PLpro Inhibitors : Analogs like 6WZU-1 and 6WZU-11 () demonstrate how pyridine-containing amines can inhibit viral proteases via hydrogen bonding and π-π stacking. The target compound’s simpler structure may lack the multi-ring complexity needed for high-affinity inhibition but offers a synthetically accessible scaffold .
Biological Activity
(Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine is a compound featuring a branched alkyl chain and a pyridine ring, which contributes to its unique chemical properties. This compound is part of a broader class of amines that have shown significant biological activity, including potential applications in pharmacology and medicinal chemistry. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure
The structure of this compound can be represented as follows:
The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes or receptors. The pyridine ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The branched pentan-3-yl group enhances the compound's lipophilicity, facilitating its passage through biological membranes and increasing bioavailability.
Antidepressant Activity
Compounds containing pyridine rings have been studied for their potential antidepressant effects. Research indicates that this compound may exhibit similar properties, potentially acting on neurotransmitter systems involved in mood regulation.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies suggest that the presence of the pyridine moiety enhances the compound's ability to inhibit bacterial growth, making it a candidate for further investigation in antimicrobial drug development.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antidepressant | Potential effects on mood regulation via neurotransmitter modulation | |
| Antimicrobial | Inhibition of bacterial growth; potential for drug development | |
| Enzyme Interaction | Coordination with metal ions affecting enzymatic activity |
Empirical Testing
To validate the biological activities of this compound, empirical testing through bioassays is essential. These tests should focus on specific targets such as serotonin and norepinephrine transporters for antidepressant activity, as well as various bacterial strains for antimicrobial efficacy.
Q & A
Q. What are the established synthetic routes for (Pentan-3-yl)[1-(pyridin-2-yl)ethyl]amine, and how can reaction conditions be optimized?
Methodological Answer: The compound can be synthesized via palladium-catalyzed coupling reactions, leveraging methodologies similar to those used for structurally related pyridinyl amines. For example:
- Cross-coupling of alkynyl precursors : A Pd(PPh₃)₂Cl₂/CuI catalyst system with triethylamine as a base in EtOH/Et₂O mixtures enables efficient alkyne-amine coupling, achieving yields up to 67% .
- Amine alkylation : Reacting pentan-3-amine with 1-(pyridin-2-yl)ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) is a viable route. Catalytic systems like Pd or Ni may enhance selectivity for secondary amine formation .
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Catalyst loading | 2–5 mol% Pd | Higher loading increases rate but may induce side reactions |
| Temperature | 80–100°C | Elevated temps improve kinetics but risk decomposition |
| Solvent | EtOH, DMF, or THF | Polar aprotic solvents (DMF) favor nucleophilic substitution |
| Base | Et₃N, K₂CO₃ | Strong bases (K₂CO₃) improve deprotonation of amines |
Q. How can spectroscopic and crystallographic techniques characterize this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.6 ppm (pentyl CH₂), δ 2.8–3.2 ppm (N-CH₂), and δ 7.2–8.6 ppm (pyridinyl protons) confirm structure. Splitting patterns distinguish diastereomers if present .
- ¹³C NMR : Signals near δ 20–30 ppm (alkyl carbons) and δ 120–150 ppm (pyridinyl carbons) validate connectivity .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry and hydrogen-bonding networks. Data collection at low temperature (100 K) minimizes thermal motion artifacts .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-BINOL) during alkylation to induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .
- Dynamic Kinetic Resolution (DKR) : Employ Ru or Rh catalysts to racemize intermediates during asymmetric synthesis, achieving >90% ee .
- Computational Modeling : Density Functional Theory (DFT) predicts transition-state energies to guide catalyst design for stereocontrol .
Q. How can researchers resolve contradictions in catalytic efficiency data for cross-coupling reactions involving this compound?
Methodological Answer: Contradictions often arise from:
- Substrate Purity : Trace moisture or oxygen degrades Pd catalysts. Use rigorous drying (molecular sieves) and inert atmospheres .
- Ligand Effects : Bulky ligands (e.g., PPh₃ vs. Xantphos) alter catalyst stability. Compare turnover numbers (TONs) under identical conditions .
- Reaction Monitoring : In-situ techniques (e.g., FT-IR or GC-MS) detect intermediates (e.g., oxidative addition vs. transmetallation steps) to identify rate-limiting stages .
Q. What computational approaches predict the electronic properties and reactivity of this compound?
Methodological Answer:
- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Solvent effects (PCM model) improve accuracy .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS. Focus on pyridinyl N lone pairs for hydrogen-bonding propensity .
- Docking Studies : AutoDock Vina models binding affinities to receptors (e.g., GPCRs), guiding structure-activity relationship (SAR) studies .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s stability under acidic/basic conditions?
Methodological Answer: Discrepancies in stability studies may stem from:
- Counterion Effects : Hydrochloride salts (common in amine derivatives) exhibit different stability vs. free bases. Compare degradation rates in HCl vs. NaOH .
- Degradation Pathways : LC-MS identifies byproducts (e.g., hydrolysis of the pyridinyl ring or C-N bond cleavage). Accelerated stability testing (40°C/75% RH) quantifies degradation kinetics .
- pH-Dependent Solubility : Use shake-flask experiments to measure solubility vs. pH. Poor solubility in basic media may falsely suggest instability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
